molecular formula C14H11BrO2 B1345409 3-Bromo-2'-methoxybenzophenone CAS No. 750633-45-5

3-Bromo-2'-methoxybenzophenone

Cat. No.: B1345409
CAS No.: 750633-45-5
M. Wt: 291.14 g/mol
InChI Key: ZUYGRFRBVXDZBE-UHFFFAOYSA-N
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Description

3-Bromo-2’-methoxybenzophenone is a synthetic organic compound belonging to the class of benzophenone derivatives. It is characterized by the presence of a bromine atom at the third position and a methoxy group at the second position on the benzophenone structure. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by treating 3-bromobenzoyl chloride with 2-methoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of 3-Bromo-2’-methoxybenzophenone follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction mixture is typically purified using techniques such as recrystallization or column chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2’-methoxybenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding phenol derivatives.

    Reduction Reactions: The carbonyl group in the benzophenone structure can be reduced to form alcohol derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and palladium catalysts.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Reactions: Formation of substituted benzophenone derivatives.

    Oxidation Reactions: Formation of phenol derivatives.

    Reduction Reactions: Formation of alcohol derivatives.

Scientific Research Applications

3-Bromo-2’-methoxybenzophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in the preparation of complex molecules.

    Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Research on its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of polymers, dyes, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2’-methoxybenzophenone involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved include inhibition of specific enzymes and modulation of receptor activity, leading to various biological effects.

Comparison with Similar Compounds

  • 3-Bromo-4’-methoxybenzophenone
  • 2-Bromo-2’-methoxybenzophenone
  • 4-Bromo-2’-methoxybenzophenone

Comparison: 3-Bromo-2’-methoxybenzophenone is unique due to the specific positioning of the bromine and methoxy groups, which significantly influence its reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

(3-bromophenyl)-(2-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c1-17-13-8-3-2-7-12(13)14(16)10-5-4-6-11(15)9-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYGRFRBVXDZBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641454
Record name (3-Bromophenyl)(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

750633-45-5
Record name (3-Bromophenyl)(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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